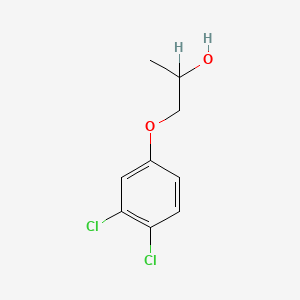

1-(3,4-Dichlorophenoxy)-2-propanol

Description

Properties

Molecular Formula |

C9H10Cl2O2 |

|---|---|

Molecular Weight |

221.08 g/mol |

IUPAC Name |

1-(3,4-dichlorophenoxy)propan-2-ol |

InChI |

InChI=1S/C9H10Cl2O2/c1-6(12)5-13-7-2-3-8(10)9(11)4-7/h2-4,6,12H,5H2,1H3 |

InChI Key |

USFNKTVZPJKYPB-UHFFFAOYSA-N |

SMILES |

CC(COC1=CC(=C(C=C1)Cl)Cl)O |

Canonical SMILES |

CC(COC1=CC(=C(C=C1)Cl)Cl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 1-(3,4-dichlorophenoxy)-2-propanol and related compounds:

| Compound Name | Molecular Formula | Functional Groups | Key Substitutions | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound* | C₉H₉Cl₂O₂ (inferred) | Phenoxy, propanol | 3,4-dichlorophenoxy | ~219.0 (estimated) |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | C₈H₆Cl₂O₃ | Phenoxy, carboxylic acid | 2,4-dichlorophenoxy, acetic acid | 221.04 |

| Diuron | C₉H₁₀Cl₂N₂O | Urea, dichlorophenyl | 3,4-dichlorophenyl, dimethylurea | 233.10 |

| 1-[(3,4-Dichlorobenzyl)amino]-2-propanol | C₁₀H₁₃Cl₂NO | Benzylamino, propanol | 3,4-dichlorobenzylamino | 234.12 |

| 1-(2,4-Dichlorophenoxy)-3-[...]propan-2-ol | C₁₉H₂₂Cl₂N₂O₄ | Phenoxy, ethylamino, dimethoxyphenyl | 2,4-dichlorophenoxy, complex chain | 413.3 (estimated) |

Key Observations:

- Phenoxy vs. Phenoxy groups are common in herbicides (e.g., 2,4-D) , while benzylamino derivatives may exhibit different modes of action.

Physicochemical and Environmental Considerations

- Toxicity: Chlorinated phenoxy compounds (e.g., 2,4-D) are moderately toxic to aquatic organisms , a trait that may extend to the target compound.

- Adsorption : Bentonite clay effectively adsorbs chlorinated herbicides like diuron and paraquat , suggesting similar remediation strategies for the target compound.

Preparation Methods

Reaction Mechanism and Conditions

The epoxide ring-opening method leverages nucleophilic attack by 3,4-dichlorophenoxide on propylene oxide (1,2-epoxypropane) under basic conditions. The phenoxide ion targets the less sterically hindered terminal carbon of the epoxide, yielding 1-(3,4-dichlorophenoxy)-2-propanol after hydrolysis.

Procedure :

- Base Activation : 3,4-Dichlorophenol (1.0 equiv) is deprotonated with NaOH (1.2 equiv) in isopropanol at 0°C.

- Epoxide Addition : Propylene oxide (1.1 equiv) is added dropwise, and the mixture is refluxed for 10–48 hours.

- Workup : The solvent is distilled under reduced pressure, and the residue is extracted with ethyl acetate. The organic phase is washed with water, dried (Na₂SO₄), and concentrated.

- Crystallization : The crude product is recrystallized from ethyl acetate/ethanol to afford colorless crystals.

Optimization :

- Solvent : Isopropanol or dioxane enhances reactivity.

- Temperature : Reflux (80–100°C) ensures complete conversion.

- Yield : 85–95%.

Mitsunobu Reaction for Ether Formation

Stereoselective Synthesis

The Mitsunobu reaction enables stereoretentive coupling of 3,4-dichlorophenol with (S)- or (R)-2-propanol, using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Procedure :

- Reagent Setup : 3,4-Dichlorophenol (1.0 equiv), 2-propanol (1.5 equiv), and PPh₃ (1.2 equiv) are dissolved in dry CH₂Cl₂ at 0°C.

- DEAD Addition : DEAD (1.5 equiv) is added slowly, and the reaction is stirred overnight at room temperature.

- Purification : Column chromatography (ethyl acetate/hexane, 1:9) isolates the product.

- Hydrolysis : The methyl ester intermediate is hydrolyzed with K₂CO₃ in MeOH/H₂O to yield the free acid.

Key Data :

- Yield : >95% for ester formation; quantitative hydrolysis.

- Stereochemistry : Chiral HPLC confirms enantiopurity (e.g., [α]D = −64° for (S)-isomer).

Williamson Ether Synthesis

Alkylation of 3,4-Dichlorophenoxide

Williamson synthesis involves nucleophilic substitution between 3,4-dichlorophenoxide and a halogenated propanol derivative (e.g., 1-chloro-2-propanol).

Procedure :

- Halide Preparation : 1-Chloro-2-propanol is activated as its mesylate (MsCl, Et₃N) in CH₂Cl₂.

- Coupling : 3,4-Dichlorophenoxide (NaH, DMF) reacts with the mesylate at 60°C for 12 hours.

- Deprotection : The mesylate is hydrolyzed with aqueous HCl to regenerate the hydroxyl group.

Challenges :

- Side Reactions : Elimination competes with substitution; mesylation mitigates this.

- Yield : 70–80% after optimization.

Alternative Methods

Nucleophilic Substitution of Halohydrins

1-Chloro-2-propanol reacts directly with 3,4-dichlorophenoxide in polar aprotic solvents (e.g., DMF) at elevated temperatures. However, low reactivity necessitates prolonged heating (24–48 hours) and excess phenoxide.

Reductive Amination Byproducts

Patent literature notes unintended formation of amino alcohols when using amine-containing reagents. Rigorous exclusion of amines is critical for pure ether synthesis.

Comparative Analysis of Methods

Q & A

Q. What synthetic routes are recommended for 1-(3,4-dichlorophenoxy)-2-propanol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 3,4-dichlorophenol with epichlorohydrin under alkaline conditions. Key parameters include:

- Temperature : 60–80°C to balance reactivity and side-product formation.

- Solvent : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

- Catalyst : Potassium carbonate for deprotonation .

Optimization involves monitoring by HPLC (C18 column, 70:30 methanol/water mobile phase) to track intermediate formation and purity. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

| Technique | Parameters | Application |

|---|---|---|

| NMR | ¹H (400 MHz, CDCl₃): δ 7.3–6.8 (aromatic H), 4.1–3.8 (propanol backbone) | Confirm structure and purity |

| HPLC | C18 column, 1.0 mL/min flow, UV detection at 254 nm | Quantify purity (>95%) |

| XRD | Single-crystal analysis for bond angles/distances (e.g., C-O-C ~120°) | Validate stereochemistry |

Q. How does the dichlorophenoxy moiety influence the compound’s physicochemical properties?

- Methodological Answer : The dichlorophenoxy group increases lipophilicity (logP ~2.8), impacting solubility in aqueous buffers. Stability studies in PBS (pH 7.4, 37°C) show <5% degradation over 24 hours. Use co-solvents (e.g., DMSO ≤1%) for in vitro assays to maintain solubility without cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies in antimicrobial IC₅₀ values (e.g., 10–50 µM) may arise from:

- Assay variability : Standardize protocols (e.g., broth microdilution per CLSI guidelines) .

- Structural modifications : Compare analogs (e.g., replacing chlorine with fluorine alters target binding ).

Use isogenic bacterial strains to isolate resistance mechanisms or conduct docking studies (PDB: 1T4G) to model interactions with bacterial enzymes .

Q. What strategies mitigate interference from byproducts during synthesis?

- Methodological Answer : Common byproducts (e.g., dimerized phenoxy derivatives) are minimized by:

- Stepwise addition : Slow addition of epichlorohydrin to avoid excess reagent .

- In-line FTIR monitoring : Track carbonyl intermediates (1700–1750 cm⁻¹) to adjust reaction kinetics .

Purification via preparative HPLC (C18, 85:15 acetonitrile/water) isolates the target compound with >99% purity .

Q. How to design experiments to elucidate the compound’s mechanism of action in pharmacological studies?

- Methodological Answer :

- Target identification : Use affinity chromatography (immobilized compound on Sepharose beads) to pull down binding proteins from cell lysates .

- In vitro models : Test against cancer cell lines (e.g., MCF-7, IC₅₀ determination via MTT assay) with ROS scavengers (e.g., NAC) to probe oxidative stress pathways .

- Metabolomics : LC-MS profiling (Q-TOF instrument) to identify disrupted metabolic pathways (e.g., TCA cycle intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.